molecular formula C19H17ClF2N2O2 B6057146 1-(4-chlorobenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

Cat. No. B6057146
M. Wt: 378.8 g/mol
InChI Key: GXQJXXUKIBLKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, allowing them to evade cell death. Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.

Mechanism of Action

Venetoclax binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins that are normally sequestered by BCL-2. This leads to activation of the intrinsic apoptotic pathway, resulting in cell death of cancer cells that overexpress BCL-2.
Biochemical and Physiological Effects
Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that have low levels of BCL-2. This selectivity makes Venetoclax a promising therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of Venetoclax is its high potency and selectivity for BCL-2, making it an effective tool for studying the role of BCL-2 in cancer cells. However, one limitation is its narrow spectrum of activity, as it only targets cancer cells that overexpress BCL-2.

Future Directions

Future research on Venetoclax could focus on identifying biomarkers that predict response to treatment, as well as identifying potential combination therapies that could enhance its efficacy. Additionally, further studies could explore the potential use of Venetoclax in other types of cancer that overexpress BCL-2.

Synthesis Methods

The synthesis of Venetoclax involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 2,4-difluoroaniline to form 4-chlorobenzoyl-2,4-difluoroanilide. The final step involves the reaction of 4-chlorobenzoyl-2,4-difluoroanilide with piperidinecarboxylic acid to form Venetoclax.

Scientific Research Applications

Venetoclax has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). In preclinical studies, Venetoclax has shown potent activity against cancer cells that overexpress BCL-2, leading to cell death and tumor regression.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-14-3-1-13(2-4-14)19(26)24-9-7-12(8-10-24)18(25)23-17-6-5-15(21)11-16(17)22/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQJXXUKIBLKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)-N-(2,4-difluorophenyl)-4-piperidinecarboxamide

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